molecular formula C6H12O3 B13351475 (R)-2-(Hydroxymethyl)-3-methylbutanoic acid

(R)-2-(Hydroxymethyl)-3-methylbutanoic acid

Cat. No.: B13351475
M. Wt: 132.16 g/mol
InChI Key: ZNUOZUQIVRRPAD-YFKPBYRVSA-N
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Description

®-2-(Hydroxymethyl)-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxobutanoic acid using a chiral catalyst. This reaction typically requires specific conditions, such as a controlled temperature and pH, to ensure the desired enantiomer is produced.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Hydroxymethyl)-3-methylbutanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Hydroxymethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

    Oxidation: 3-methyl-2-oxobutanoic acid.

    Reduction: 2-(Hydroxymethyl)-3-methylbutanol.

    Substitution: 2-(Halomethyl)-3-methylbutanoic acid.

Scientific Research Applications

®-2-(Hydroxymethyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ®-2-(Hydroxymethyl)-3-methylbutanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    (S)-2-(Hydroxymethyl)-3-methylbutanoic acid: The enantiomer of the compound, with different biological activity.

    3-Methyl-2-oxobutanoic acid: A related compound that can be synthesized from ®-2-(Hydroxymethyl)-3-methylbutanoic acid through oxidation.

    2-(Hydroxymethyl)-3-methylbutanol: A reduction product of the compound.

Uniqueness: ®-2-(Hydroxymethyl)-3-methylbutanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This makes it valuable in applications requiring high specificity and selectivity.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-3-methylbutanoic acid

InChI

InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

ZNUOZUQIVRRPAD-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@H](CO)C(=O)O

Canonical SMILES

CC(C)C(CO)C(=O)O

Origin of Product

United States

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